Product packaging for N,N-Dimethyl-L-Alanine(Cat. No.:CAS No. 2812-31-9)

N,N-Dimethyl-L-Alanine

Cat. No.: B152497
CAS No.: 2812-31-9
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-BYPYZUCNSA-N
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Description

Classification and Significance within Non-Proteinogenic Amino Acids

N,N-Dimethyl-L-Alanine is classified as a non-proteinogenic α-amino acid. This classification stems from its structural modification; it is a derivative of L-alanine where two methyl groups have replaced the hydrogens of the primary amino group. ebi.ac.ukdrugbank.com Proteinogenic amino acids are the 22 specific amino acids that are naturally encoded by the genetic code of organisms and are used in the biosynthesis of proteins. wikipedia.org Since this compound is not one of these 22, it is termed "non-proteinogenic." wikipedia.orgmdpi.com

These non-coded amino acids, of which there are thousands found in nature or synthesized in laboratories, play diverse and important roles. wikipedia.org They can act as intermediates in metabolic pathways, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orgmdpi.com The significance of methylated amino acids like this compound in research is substantial. The process of N-methylation is a critical chemical modification in the natural sciences that can modulate the biological and pharmacological properties of molecules. researchgate.net In the context of peptides, incorporating N-methylated amino acids can enhance proteolytic stability, increase half-life, and improve intestinal permeability, making them valuable in drug discovery and development. researchgate.net Specifically, derivatives of alanine (B10760859) are used in neuropharmacological studies and as building blocks in the synthesis of specialized peptides to study protein structure and function. chemimpex.com

Table 1: Properties of this compound

Property Value
CAS Number 157431-09-9 chemicalbook.com
Molecular Formula C5H11NO2 chemicalbook.comechemi.com
Molecular Weight 117.15 g/mol chemicalbook.com
Melting Point 184°C chemicalbook.com
Boiling Point 179.9±23.0°C chemicalbook.com
Density 1.033±0.06 g/cm³ chemicalbook.com

| IUPAC Name | (2S)-2-(dimethylamino)propanoic acid drugbank.comebi.ac.uk |

Historical Context of Research on Methylated Amino Acids and their Alanine Derivatives

The study of methylated amino acids is a field that has evolved significantly over several decades. The first papers on "protein methylation" were published in the 1960s. nih.gov By the early 1980s, it was established that several amino acids, including lysine (B10760008) and arginine, could be post-translationally methylated by specific enzymes. nih.gov However, the biological importance of these modifications remained largely unproven for some time. A significant surge of interest in protein methylation occurred in the mid-1990s, driven by the advent of modern molecular biology techniques. nih.gov This era of research revealed that protein methylation plays crucial roles in vital biological functions, such as gene regulation and signal transduction. nih.gov

The historical context of alanine and its derivatives is also noteworthy. L-alanine, the parent compound of this compound, was first synthesized in 1850 by Adolph Strecker. wikipedia.orgyoutube.com It is considered one of the earliest amino acids to have been incorporated into the genetic code. wikipedia.org This has led to the "alanine world" hypothesis, which posits that most of the canonical amino acids can be regarded as chemical derivatives of alanine, suitable for building essential protein secondary structures like α-helices and β-sheets. wikipedia.orgnih.gov The study of N-methylated alanine derivatives, therefore, builds upon a long history of amino acid research, combining the foundational knowledge of alanine's role in protein structure with the functional advantages conferred by methylation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B152497 N,N-Dimethyl-L-Alanine CAS No. 2812-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182395
Record name N,N-Dimethylalanine
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2812-31-9, 19701-89-4
Record name N,N-Dimethylalanine
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Record name N,N-Dimethylalanine
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Record name N,N-Dimethylalanine
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Record name N,N-Dimethylalanine
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Record name (2S)-2-(dimethylamino)propanoic acid
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Advanced Synthetic Methodologies for N,n Dimethyl L Alanine and Its Analogs

Chemoenzymatic and Biocatalytic Synthesis Approaches

The integration of biological and chemical methods offers sustainable and efficient routes for the production of N-methylated amino acids. These approaches often leverage the high stereoselectivity of enzymes, overcoming a significant challenge in traditional chemical synthesis.

Fermentative Production from Sugars and Methylamine (B109427) utilizing Recombinant Corynebacterium glutamicum

A groundbreaking one-step fermentative process for producing N-methyl-L-alanine from simple feedstocks like sugars and methylamine has been developed using metabolically engineered Corynebacterium glutamicum. nih.gov This industrial workhorse, known for its large-scale production of amino acids, has been repurposed into a whole-cell biocatalyst for the synthesis of N-methylated amino acids. frontiersin.orgportlandpress.comnih.gov

The core of this strategy involves the heterologous expression of an N-methyl-L-amino acid dehydrogenase (NMAADH) or an imine reductase, such as DpkA from Pseudomonas putida, in a C. glutamicum strain engineered for pyruvate (B1213749) overproduction. nih.govfrontiersin.org The engineered bacterium can then directly convert sugars and methylamine into N-methyl-L-alanine. nih.gov

Key genetic modifications to the C. glutamicum host strain to enhance pyruvate availability include the deletion of genes encoding for the pyruvate dehydrogenase complex, pyruvate:quinone oxidoreductase, and lactate (B86563) dehydrogenase. d-nb.info Further engineering to express the imine reductase DpkA from Pseudomonas species enables the reductive N-methylamination of the precursor pyruvate using methylamine. d-nb.info To further enhance production, a mutant of the DpkA enzyme (DpkAF117L) has been developed, which exhibits increased specific activity for the reductive alkylamination of glyoxylate, a precursor for other N-alkylated amino acids. nih.gov

This fermentative approach has demonstrated high efficiency, with reported titers of N-methyl-L-alanine reaching up to 31.7 g/L and a yield of 0.71 g per gram of glucose in fed-batch cultivation. nih.gov This method represents a significant advancement towards a more sustainable and cost-effective production of N-methylated amino acids.

Product Host Organism Key Enzyme Substrates Titer (g/L) Yield (g/g glucose) Reference
N-methyl-L-alanineCorynebacterium glutamicumN-methyl-L-amino acid dehydrogenaseGlucose, Methylamine31.70.71 nih.gov
SarcosineCorynebacterium glutamicumImine Reductase DpkASugars, Monomethylamine-- frontiersin.orgnih.gov
N-ethylglycineCorynebacterium glutamicumDpkAF117L mutantSugars, Monoethylamine1.6- nih.gov

Chemical Synthesis Strategies

Traditional chemical synthesis remains a vital approach for obtaining N,N-dimethyl-L-alanine and its analogs, offering versatility and access to a wide range of derivatives.

N-Alkylation and Reductive Methylation Techniques

Direct N-alkylation and reductive methylation are common methods for the synthesis of N-methylated amino acids. Reductive amination using formaldehyde (B43269) as the methyl source is a traditional approach, though it can sometimes lead to over-methylation and the formation of byproducts. researchgate.net The Eschweiler-Clarke reaction, which uses formic acid as the reductant, can result in the decomposition of some amino acids under its acidic and high-temperature conditions. researchgate.net

More controlled and milder methods have been developed. One widely used technique involves the N-methylation of N-acyl or N-carbamoyl protected amino acids using sodium hydride and methyl iodide. monash.edu Another approach utilizes silver oxide and methyl iodide for the N-methylation of carbamate-protected amino acids and peptides. monash.edu This method has been successfully applied to produce N,N-dimethyl derivatives of various amino acids, including alanine (B10760859), in quantitative yields. monash.edu

A sustainable and waste-free alternative is the direct N-alkylation of unprotected amino acids with alcohols, which proceeds via a "borrowing hydrogen" strategy. nih.gov This method is highly selective and produces water as the only byproduct, simplifying purification. nih.gov

Method Reagents Advantages Disadvantages Reference
Reductive AminationFormaldehyde, ReductantCommon, establishedPotential for over-methylation, harsh conditions researchgate.net
Eschweiler-Clarke ReactionFormic Acid, FormaldehydeUses inexpensive reagentsAcidic, high temperature, can decompose sensitive amino acids researchgate.net
Sodium Hydride/Methyl IodideNaH, CH3I on protected amino acidsBroadly applicableRequires protection/deprotection steps monash.edu
Silver Oxide/Methyl IodideAg2O, CH3I on protected amino acidsHigh yieldsRequires protection/deprotection steps monash.edu
"Borrowing Hydrogen"Alcohol, CatalystSustainable, water is the only byproductMay require specific catalysts nih.gov

Stereoselective Synthesis of N-Methylated Amino Acids

Maintaining the stereochemical integrity of the α-carbon is crucial in the synthesis of N-methylated amino acids for pharmaceutical applications. Several stereoselective methods have been developed to address this challenge.

One approach involves the use of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary to guide the stereoselective alkylation of an enolate, leading to the synthesis of N-methyl amino acids with high enantiomeric excess. monash.edu Another strategy employs phase-transfer catalysis for the stereoselective synthesis of α-amino acids, which can then be N-methylated. acs.org

Palladium-catalyzed stereoselective β-functionalizations of N-methylated amino acids have also been reported. nih.gov This method utilizes an 8-aminoquinoline (B160924) directing group to achieve high stereoselectivity in the introduction of aryl, alkyl, and alkenyl side chains. nih.gov

Derivatization for Peptide Synthesis and Structural Probes

The incorporation of this compound into peptides requires the use of appropriately protected derivatives to ensure controlled assembly during solid-phase peptide synthesis (SPPS). Furthermore, the unique properties of N-methylated amino acids make them valuable as structural probes.

Synthesis of Protected this compound Derivatives for Controlled Assembly

For use in SPPS, the amino group of this compound must be protected to prevent unwanted side reactions. Common protecting groups for the α-amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). cdnsciencepub.comnih.gov The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids can be achieved by the N-methylation of the parent N-Boc-amino acid using sodium hydride and methyl iodide in tetrahydrofuran. cdnsciencepub.com

The synthesis of Fmoc-protected N-methylamino acids is also well-established. However, the introduction of the Fmoc group can sometimes be accompanied by side reactions, such as the formation of dipeptides. ub.edu Careful control of reaction conditions and the use of specific activating agents can minimize these byproducts. ub.edu The development of new protecting groups and synthetic routes for protected L-alanine derivatives continues to be an active area of research to improve the efficiency and purity of peptide synthesis. google.com

The incorporation of N-methylated amino acids can serve as a tool to probe the structural and functional aspects of peptides. The conformational constraints imposed by the N-methyl group can help in understanding peptide-receptor interactions and in the design of peptidomimetics with enhanced biological activity and stability. researchgate.net Fluorescently labeled N-methylated amino acid analogs can also be synthesized and incorporated into peptides to act as intrinsic probes for studying peptide structure, dynamics, and interactions. nih.govbrighton.ac.ukacs.org

Incorporation of this compound into Peptide Chains

The site-specific incorporation of N,N-dimethylated amino acids, such as this compound, into peptide sequences is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can lead to increased metabolic stability, improved membrane permeability, and controlled peptide conformation. monash.edunih.gov However, the inclusion of N,N-dimethylated residues like this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents significant challenges.

The tertiary nature of the N,N-dimethylamino group introduces considerable steric hindrance, which can impede the efficiency of the peptide bond formation. Standard coupling conditions often result in low yields and incomplete reactions. To overcome these hurdles, specialized coupling reagents and optimized protocols are necessary.

Coupling Reagents and Strategies

Research has shown that phosphonium- and uronium-based coupling reagents are particularly effective for coupling sterically hindered amino acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed. nih.govbachem.com These reagents, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the sterically hindered N-terminus of the N,N-dimethylated residue. nih.govbachem.com

A newer generation of coupling reagents, such as COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphate), has also demonstrated high efficiency, comparable to or even exceeding that of HATU, for difficult couplings, including those involving N-methylated amino acids. bachem.com The choice of solvent and temperature also plays a crucial role in optimizing the coupling yields.

The table below summarizes common coupling reagents used for incorporating sterically hindered amino acids like this compound.

Coupling ReagentFull NameClassKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AmoniumHighly efficient for sterically hindered couplings; based on the HOAt additive. bachem.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AmoniumA common and effective reagent, though can be allergenic. nih.govbachem.com
COMU 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphateUronium/AmoniumOffers high coupling efficiency and improved safety profile over HOBt-based reagents. bachem.com
DIPEA N,N-DiisopropylethylamineBaseA non-nucleophilic base commonly used in conjunction with coupling reagents to facilitate the reaction. nih.gov

Impact on Peptide Structure and Function

The incorporation of this compound has a profound impact on the local and global conformation of a peptide. The dimethylation of the nitrogen atom prevents the formation of a hydrogen bond at that position, which can disrupt secondary structures like α-helices and β-sheets. researchgate.net This conformational constraint can be strategically used to induce specific turns or shapes in the peptide backbone, which may be crucial for binding to a biological target. nih.govresearchgate.net

Studies on peptides containing N-methylated residues have shown that this modification can lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for its target receptor. researchgate.netnih.gov For example, the substitution of L-alanine with N-methyl-L-alanine in cyclic peptides has been shown to significantly alter the equilibrium between different conformational states. researchgate.net While N,N-dimethylation is more sterically demanding than monomethylation, it provides a powerful tool for probing structure-activity relationships and for the de novo design of peptides with specific three-dimensional shapes. nih.gov

The enhanced proteolytic resistance of peptides containing N,N-dimethylated residues is another significant advantage. The bulky methyl groups shield the adjacent peptide bond from enzymatic cleavage, leading to a longer in vivo half-life, a critical attribute for therapeutic peptides. monash.edu

Spectroscopic and Computational Characterization of N,n Dimethyl L Alanine Derivatives in Complex Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for the detailed analysis of N,N-Dimethyl-L-Alanine derivatives, providing insights into their structure and dynamic behavior in various environments.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Dimethyl Amino Acid Analysis

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for the characterization of N,N-dimethyl amino acids. nih.gov This method allows for the sensitive and selective identification of these compounds, even in complex biological matrices. nih.govlookchem.com

In ESI-MS/MS analysis, protonated molecules of N,N-dimethyl amino acids undergo collision-induced dissociation (CID). A characteristic fragmentation pattern observed for many N,N-dimethyl amino acids is the initial loss of both water (H₂O) and carbon monoxide (CO), which results in the formation of a corresponding immonium ion. nih.gov This primary fragmentation is a key indicator for the presence of a dimethylated amino acid.

Further fragmentation of the immonium ion provides valuable information about the structure of the side chain. nih.gov The resulting product ions are highly characteristic of the methyl groups on the nitrogen atom and the specific side chain of the amino acid. nih.gov This specificity allows for the differentiation of isomeric and isobaric amino acids, which would otherwise be indistinguishable by mass alone. nih.gov For instance, the CID spectrum of protonated N,N-dimethyl-β-alanine shows a base peak at m/z 58, corresponding to the [MH-CH₃COOH]⁺ ion, which helps to distinguish it from its isomer, N,N-dimethyl-α-alanine. lookchem.com

The table below summarizes the characteristic fragmentation of protonated this compound observed in ESI-MS/MS.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Identity of Product Ion
[M+H]⁺Loss of H₂O + COImmonium Ion[MH - (H₂O + CO)]⁺
Immonium IonSide Chain FragmentationVariousDependent on side chain structure

This table illustrates the general fragmentation pattern for N,N-dimethyl amino acids under ESI-MS/MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the conformational dynamics of this compound and its derivatives in solution. osti.govnih.govacs.org This technique provides detailed information about the rotational barriers and the populations of different conformational states. osti.gov

Studies on N-terminally modified antifreeze glycoproteins with N,N-dimethyl alanine (B10760859) have shown that the dimethyl groups undergo slow, restricted rotation around the C-N bond. osti.gov Temperature-dependent NMR experiments reveal the interchange between two major, unequally populated conformational states at both room temperature and in supercooled conditions. osti.gov This slow inter-conversion between conformations is evident in the NMR spectra. osti.gov

In peptides containing N-methylated amino acids, NMR is used to determine the solution conformation, including the identification of characteristic Nuclear Overhauser Effects (NOEs) that define the peptide's secondary structure, such as β-hairpins. rsc.org The analysis of coupling constants, like ³J(HNHα), further supports the presence of specific conformations. rsc.org Furthermore, NMR studies on cyclic pentaalanine peptides with N-methylation have been instrumental in characterizing the conformational equilibria, identifying instances where a single conformation is highly preferred. nih.gov

Computational Chemistry for Conformational and Electronic Properties

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the molecular structures, stabilities, and electronic characteristics of this compound derivatives.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Conformation and Energy Barriers

Ab initio and Density Functional Theory (DFT) calculations are powerful computational methods used to investigate the conformational landscape and energy barriers of this compound derivatives. nih.govresearchgate.netrsc.org These calculations can generate potential energy surfaces, often referred to as Ramachandran plots for peptide-like molecules, which map the energetically favorable conformations based on the torsional angles (φ and ψ) of the molecular backbone. researchgate.netrsc.org

For instance, DFT calculations on acetyl-N-methyl-L-alanine dimethylamide have been used to identify the lowest-energy conformer. rsc.org Quantum chemical calculations on a model compound of N-terminal N,N-dimethyl alanine revealed three energy minima along the rotational barrier of the dimethyl group. osti.gov Two of these minima are separated by a relatively small energy barrier of approximately 2.3 kcal/mol, allowing for rapid inter-conversion at room temperature. osti.gov However, larger energy barriers of 7.2 and 10.9 kcal/mol separate the third minimum, indicating that this conformation is less readily accessible. osti.gov The energy barrier for leaving this less accessible state is lower, at 3.3 and 4.1 kcal/mol by inversion and rotation, respectively. osti.gov These computational findings are consistent with experimental NMR results. osti.gov

The table below presents a summary of computationally determined energy barriers for a model N,N-dimethyl alanine compound.

TransitionEnergy Barrier (kcal/mol)
Between two low-energy minima~2.3
To the third, higher-energy minimum7.2 and 10.9
From the higher-energy minimum (by inversion)3.3
From the higher-energy minimum (by rotation)4.1

This table showcases the rotational and inversional energy barriers calculated for a model N,N-dimethyl alanine system, highlighting the energetic landscape of its conformational changes.

Molecular Modeling of this compound Derivatives in Solution and Crystal States

Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to study the behavior of this compound derivatives in different environments, such as in solution and in the crystalline solid state. rsc.orgrsc.org These models help in understanding how intermolecular interactions, like hydrogen bonding with solvent molecules, influence the conformation of the molecule. rsc.orgresearchgate.net

In the solid state, X-ray crystallography provides precise atomic coordinates, revealing the preferred conformation in the crystal lattice. rsc.orgresearchgate.net For a dimer of N-methyl-L-alanine, the dihedral angles were determined to be (φ, ψ) = (-134.6°, 77.7°), which closely matches the most stable conformation predicted by DFT calculations. rsc.org This agreement between experimental crystal structure and theoretical calculations suggests that the inherent conformational preference of the molecule is maintained in the crystalline state.

In solution, MD simulations can explore the dynamic behavior and conformational flexibility of these molecules. upc.edu For example, simulations of N-acetyl-N'-methyl-alaninamide have been used to compare different force fields in sampling conformational states. The combination of DFT and MD provides a comprehensive picture of the structural preferences of this compound derivatives.

Biochemical and Mechanistic Investigations of N,n Dimethyl L Alanine in Biological Pathways

Enzymatic Interactions and Methylation Pathways

N,N-Dimethyl-L-Alanine is an alkylated derivative of the amino acid alanine (B10760859). drugbank.com The biological activities and metabolic pathways involving N,N-dimethylated amino acids are often mediated by a class of enzymes known as methyltransferases. These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. ontosight.aiasm.org

A notable example is the S-adenosyl-L-methionine:N,N-dimethyl-beta-alanine N-methyltransferase. ontosight.ai This enzyme specifically facilitates the transfer of a methyl group from SAM to N,N-dimethyl-beta-alanine. ontosight.ai This process is a key step in the biosynthesis of certain secondary metabolites. ontosight.ai In the plant family Plumbaginaceae, for instance, a trifunctional N-methyltransferase is involved in the synthesis of the osmoprotectant β-alanine betaine (B1666868) from β-alanine. This enzyme sequentially methylates β-alanine to N-methyl β-alanine, then to N,N-dimethyl β-alanine, and finally to β-alanine betaine, using SAM as the methyl donor. nih.govnih.govfrontiersin.orgresearchgate.net

The mechanism of these methyltransferases involves the binding of both SAM and the amino acid substrate to the enzyme's active site. ontosight.ai The enzyme then facilitates the nucleophilic attack of the amino group of the substrate on the methyl group of SAM, resulting in a methylated product and S-adenosyl-L-homocysteine (SAH). ebi.ac.uknih.gov

The table below summarizes the kinetic parameters for a purified N-methyltransferase from Limonium latifolium with different methyl acceptor substrates.

Table 1: Apparent Km Values of Limonium latifolium N-Methyltransferase for Methyl Acceptor Substrates

Substrate Apparent Km (mM)
β-Alanine 5.3
N-methyl β-Alanine 5.7
N,N-dimethyl β-Alanine 5.9

Data sourced from a study on the purification and characterization of a trifunctional, S-adenosyl-l-methionine-dependent N-methyltransferase from Limonium latifolium leaves. nih.gov

The enzymatic methylation of amino acids can have significant downstream effects on cellular processes, including the regulation of gene expression and the biosynthesis of secondary metabolites. ontosight.aiontosight.ai Methylation reactions are fundamental to the regulation of gene expression, where the addition of methyl groups to DNA or histone proteins can alter chromatin structure and influence transcription. ontosight.ai

While direct evidence for this compound's role in gene expression is still emerging, studies on related compounds and pathways provide valuable insights. For example, L-alanine has been shown to regulate the expression of genes involved in cellular signaling, metabolism, and protein synthesis in pancreatic beta-cells. nih.gov Furthermore, in certain bacteria, the regulation of L-alanine metabolism has been linked to antibiotic resistance through a cAMP/CRP-dependent mechanism, indicating a connection between amino acid metabolism and gene regulation in response to environmental stress. asm.org

The biosynthesis of secondary metabolites is another area where dimethylated amino acids and their corresponding methyltransferases are crucial. ontosight.ai As mentioned earlier, the synthesis of β-alanine betaine in the Plumbaginaceae family is a clear example of how N-methylation of an amino acid leads to the production of a secondary metabolite with a specific physiological function—in this case, acting as an osmoprotectant. nih.govfrontiersin.org These secondary metabolites are not essential for primary metabolic functions but can play important roles in the organism's interaction with its environment. ontosight.ai

Insights from Non-Proteinogenic Alanine Analogs

β-N-Methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria that has been studied as a model for understanding the potential toxicity of modified amino acids. nih.govnih.govresearchgate.net One of the proposed mechanisms of BMAA toxicity is its misincorporation into proteins in place of proteinogenic amino acids, such as serine. nih.govresearchgate.net This misincorporation can lead to protein misfolding, aggregation, and the induction of cellular stress pathways, a phenomenon known as proteotoxicity. nih.govresearchgate.net

Studies have shown that BMAA can be mistakenly incorporated into newly synthesized proteins in human neuroblastoma cells and fibroblasts. nih.gov This leads to the formation of protein aggregates and can induce apoptosis (programmed cell death). nih.govresearchgate.net The accumulation of misfolded proteins can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.govresearchgate.net These cellular stress responses are characterized by increased expression of markers like C/EBP homologous protein (CHOP) and activation of pro-apoptotic enzymes such as caspase-3. nih.gov The co-treatment of cells with L-serine has been shown to prevent these proteotoxic effects, suggesting that the toxicity is indeed a result of BMAA's incorporation into proteins. nih.govresearchgate.net

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. nsf.govnih.gov The fidelity of this process is crucial for preventing the incorporation of incorrect amino acids into proteins. nsf.gov Non-proteinogenic amino acids like BMAA can interfere with this process.

Interestingly, while it was initially predicted that BMAA might be misincorporated at serine codons, studies have shown that BMAA is not a substrate for human seryl-tRNA synthetase (SerRS). nsf.govnih.gov Instead, research has revealed that BMAA is a substrate for human alanyl-tRNA synthetase (AlaRS). nsf.govnih.gov AlaRS can mistakenly attach BMAA to tRNAAla, which can then be incorporated into proteins during translation. nsf.gov

Furthermore, BMAA has been found to inhibit the normal function of AlaRS. nsf.govnih.gov It can inhibit both the initial activation of alanine and the enzyme's proofreading (editing) function, which is responsible for removing incorrectly attached amino acids. nsf.gov This dual-action of being both a substrate for misincorporation and an inhibitor of the synthetase highlights a complex mechanism by which non-proteinogenic amino acids can disrupt protein synthesis. nsf.govnih.gov

The table below outlines the effects of BMAA on the catalytic activities of human alanyl-tRNA synthetase.

Table 2: Impact of BMAA on Human Alanyl-tRNA Synthetase (AlaRS) Function

AlaRS Activity Effect of BMAA Reference
Amino Acid Activation Inhibition nsf.gov
tRNA Aminoacylation Substrate (forms BMAA-tRNAAla) nsf.govnih.gov

Non-proteinogenic amino acids can significantly impact fundamental cellular metabolic pathways, including nitrogen metabolism and the synthesis of key amino acids like glutamate (B1630785) and glutamine. mdpi.comresearchgate.net These amino acids are central to cellular nitrogen balance and serve as precursors for the synthesis of other amino acids and nitrogen-containing compounds. asm.orgnih.gov

Studies on BMAA have shown that it can influence the primary metabolism of cyanobacteria, affecting processes such as nitrogen fixation, photosynthesis, and carbon fixation. mdpi.comresearchgate.net Specifically, BMAA has been observed to affect the synthesis and degradation of glutamine and glutamate in both prokaryotic and eukaryotic cells. mdpi.com For instance, in rat tissues, BMAA can inhibit glutamine synthesis or stimulate its degradation. mdpi.com

In cyanobacteria, BMAA has been shown to downregulate key proteins involved in nitrogen fixation, which is the conversion of atmospheric nitrogen into ammonia. nih.gov This suggests that BMAA can interfere with the cell's ability to acquire and utilize nitrogen, a critical nutrient. researchgate.netnih.gov The disruption of glutamate and glutamine metabolism can have widespread consequences, as these amino acids are interconnected with numerous other metabolic pathways, including the tricarboxylic acid (TCA) cycle. nih.gov For example, glutamate can be converted to other amino acids like alanine and aspartate through the action of transaminases. nih.gov

Table of Compounds

Compound Name
This compound
S-adenosyl-L-methionine
S-adenosyl-L-homocysteine
β-Alanine
N-methyl β-Alanine
N,N-dimethyl β-Alanine
β-alanine betaine
L-alanine
β-N-Methylamino-L-Alanine (BMAA)
Serine
C/EBP homologous protein (CHOP)
Caspase-3
Glutamate
Glutamine
Aspartate
Alanine
tRNA
tRNAAla

Applications of N,n Dimethyl L Alanine in Advanced Materials and Catalysis

Chiral Ligand Design and Asymmetric Catalysis

The development of effective chiral ligands is paramount for asymmetric catalysis, which seeks to produce specific enantiomers of a chiral product. Amino acids, as abundant and optically pure starting materials, are frequently used as scaffolds for designing such ligands.

While direct studies on N,N-Dimethyl-L-Alanine as a ligand in the Heck reaction are not prominent, the closely related analogue, N,N-dimethyl-β-alanine, has been demonstrated as a highly effective and inexpensive phosphine-free ligand for palladium-catalyzed Heck reactions. scielo.brorganic-chemistry.orgnih.gov Research has shown that N,N-dimethyl-β-alanine is more powerful than the previously reported N,N-dimethylglycine for coupling a variety of aryl bromides, aryl iodides, and activated aryl chlorides. organic-chemistry.orgnih.govacs.org This efficacy highlights the potential of the N,N-dimethylamino acid structural motif in palladium catalysis. The typical procedure involves reacting an aryl halide with an alkene in the presence of a palladium source, such as Pd(OAc)₂, and the N,N-dimethyl-β-alanine ligand. amazonaws.com

Kinetic and theoretical studies suggest that the N,N-dimethyl-β-alanine ligand accelerates the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle. organic-chemistry.orgacs.org This ligand system can achieve high turnover numbers (TON), indicating a robust and efficient catalyst. organic-chemistry.org

Table 1: Performance of N,N-Dimethyl-β-alanine Ligand in the Pd-Catalyzed Heck Reaction
Aryl HalideAlkeneProductYield (%)Catalyst SystemConditionsSource
Phenyl iodideStyrenetrans-Stilbene960.1 mol% Pd(OAc)₂, 0.2 mol% LigandNMP, 130°C, 10h organic-chemistry.org
4-BromoacetophenoneStyrene4-Acetyl-trans-stilbene950.1 mol% Pd(OAc)₂, 0.2 mol% LigandNMP, 130°C, 10h organic-chemistry.org
4-Chlorobenzaldehyden-Butyl acrylatetrans-4-Formylcinnamic acid n-butyl ester900.1 mol% Pd(OAc)₂, 0.2 mol% LigandNMP, 130°C, 10h organic-chemistry.org

This table presents data for the analogous compound N,N-dimethyl-β-alanine to illustrate the effectiveness of the N,N-dimethylamino acid structure in the Heck reaction.

The efficiency of ligands like N,N-dimethyl-β-alanine stems from their ability to act as N,O-bidentate ligands. organic-chemistry.orgorganic-chemistry.org They coordinate to the palladium metal center through both the nitrogen atom of the dimethylamino group and an oxygen atom of the carboxylate group. This chelation forms a stable five or six-membered ring with the metal, which enhances the stability and reactivity of the catalytic species. organic-chemistry.org This bidentate coordination is crucial for improving the efficiency and cost-effectiveness of reactions like the Heck and Suzuki couplings by replacing more expensive and often toxic phosphine-based ligands. organic-chemistry.orgresearchgate.net The systematic evaluation of N,O-bidentate compounds has identified them as a promising class of phosphine-free ligands for a range of Pd-catalyzed C-C bond-forming reactions. organic-chemistry.org

L-alanine serves as a versatile and readily available chiral starting material for the synthesis of more complex chiral ligands used in asymmetric reactions. psu.edunih.gov One notable application is the development of β-dialkylamino alcohol ligands from L-alanine for the enantioselective addition of organozinc reagents to aldehydes. psu.eduacs.org

In one study, a series of ligands were synthesized from L-alanine methyl ester through N-alkylation followed by reduction. psu.edu The structure of these ligands was systematically varied to optimize enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. psu.edu It was found that modifying the substituents on both the nitrogen and the hydroxyl-bearing carbon significantly impacted the enantiomeric ratio of the resulting alcohol product. psu.edu For instance, an L-alanine-derived ligand with two phenyl substituents at the hydroxyl carbon gave the corresponding (R)-alcohol with a high enantiomeric ratio (94:6 er). psu.edu

Table 2: Effect of L-Alanine-Derived Ligand Structure on Asymmetric Addition
Ligand BackboneR¹ Substituent (at hydroxyl carbon)R² Substituent (at amino carbon)Product Enantiomeric Ratio (R:S)Source
L-Alanine-CH₃-CH₂Ph, -CH₃65:35 psu.edu
L-Alanine-Ph-CH₂Ph, -CH₃79:21 psu.edu
L-Alanine-Ph, -Ph-CH₂Ph, -CH₃94:6 psu.edu

Furthermore, the strategic use of directing groups and ligands allows for the palladium-catalyzed C(sp³)–H arylation of alanine (B10760859) derivatives themselves. nih.gov This method enables the sequential diarylation of the β-methyl group of alanine to construct complex, unnatural β-Ar-β-Ar'-α-amino acids with excellent diastereoselectivity. nih.gov

Chiral Separation Technologies

Chiral separation is critical in the pharmaceutical and chemical industries for isolating pure enantiomers. This compound and its analogues are relevant to chiral ligand exchange chromatography, a powerful technique for this purpose.

Chiral Ligand Exchange Chromatography (CLEC) is a technique used for the separation of enantiomers, particularly amino acids and hydroxy acids. researchgate.netscielo.br The method typically employs a standard reversed-phase column (e.g., C8 or C18) and a chiral mobile phase. This mobile phase contains a chiral selector and a metal ion, commonly copper(II). scielo.brscielo.br

While direct application of this compound is not widely documented, the analogous compound N,N-dimethyl-L-phenylalanine has been successfully and reproducibly used as a chiral selector to resolve enantiomeric mixtures of various underivatized α-amino acids, including alanine, valine, leucine, and methionine. scielo.brresearchgate.netscielo.br In this system, the mobile phase consists of an aqueous solution of N,N-dimethyl-L-phenylalanine and a copper(II) salt, such as copper(II) acetate. scielo.br The addition of an organic modifier like methanol (B129727) can be used to adjust the retention times of more hydrophobic amino acids. scielo.brresearchgate.net This approach is advantageous as it avoids the need for expensive and specialized chiral stationary phases. scielo.br

Table 3: Enantioseparation of Racemic Amino Acids using N,N-Dimethyl-L-Phenylalanine as a Chiral Selector in CLEC
Racemic Amino AcidRetention Factor (kD)Retention Factor (kL)Separation Factor (α)Mobile Phase ConditionsSource
DL-Alanine1.001.621.622mM Selector, 1mM Cu(II) in Water scielo.br
DL-Serine0.861.251.452mM Selector, 1mM Cu(II) in Water scielo.br
DL-Valine0.912.622.882mM Selector, 1mM Cu(II) in Water scielo.br
DL-Leucine2.107.913.772mM Selector, 1mM Cu(II) in 15% MeOH scielo.br

This table presents data for the analogous compound N,N-dimethyl-L-phenylalanine to illustrate the principle of CLEC.

The mechanism of enantioselective recognition in CLEC is based on the formation of transient diastereomeric ternary complexes. researchgate.netscielo.br In the system using an N,N-dimethyl-L-amino acid selector and Cu(II), the chiral selector first forms a binary complex with the copper ion, [Cu(N,N-dimethyl-L-selector)₂]. nih.gov

When a racemic mixture of an analyte amino acid (D- and L-analyte) is introduced, a ligand exchange occurs, forming two different diastereomeric ternary complexes:

[Cu(N,N-dimethyl-L-selector)(D-analyte)] (a pseudo-heterochiral complex)

[Cu(N,N-dimethyl-L-selector)(L-analyte)] (a pseudo-homochiral complex)

These two diastereomeric complexes have different formation constants and stabilities. scielo.br The difference in stability is the basis for chiral recognition. The complex that is more stable will spend more time in the mobile phase, while the less stable one is more likely to be involved in interactions with the stationary phase.

Protein and Peptide Engineering for Functional Modulation

The strategic incorporation of modified amino acids into peptides and proteins is a powerful tool for tailoring their structure and function. This compound, a derivative of the natural amino acid L-alanine, serves as a unique building block in this endeavor. Its distinct structural properties enable precise control over molecular architecture and the introduction of novel functionalities. This section explores the application of this compound and related N-methylated amino acids in the sophisticated fields of peptide design, unnatural amino acid incorporation, and the structural analysis of modified proteins.

Design of Peptide Shapes and Conformations using N-Methyl-L/D-Alanine Oligomers

The de novo design of peptide shapes is a central goal in biomolecular science, as the specific three-dimensional structure of a peptide is intrinsically linked to its biological activity. researchgate.netnih.gov Researchers have successfully utilized oligomers composed of N-methyl-L-alanine (L-NMA) and N-methyl-D-alanine (D-NMA) as building blocks for the bottom-up design of diverse and stable peptide shapes in aqueous environments. nih.govrsc.org

The key to this approach lies in the conformational rigidity of the N-methylated alanine residue. chemrxiv.orgresearchgate.net Due to restricted bond rotation, the conformation of an N-methyl-L/D-alanine residue is largely fixed. nih.govrsc.org This inherent structural constraint allows it to serve as a reliable scaffold, enabling the construction of peptides with predetermined shapes and sub-nanometer conformational control. researchgate.netchemrxiv.org This method of local shape control, dictated by the properties of individual residues, stands in contrast to the global stabilization of natural proteins, which relies on a complex network of long-range interactions. rsc.orgresearchgate.net

By combining L-NMA and D-NMA residues, a wide variety of peptide shapes can be designed and realized with a small number of amino acids. nih.govrsc.org This capability opens up significant opportunities for the de novo design of biofunctional molecules, such as protein ligands, catalysts, and drugs. chemrxiv.orgresearchgate.net The structural dynamics of these designed peptides have been studied through a combination of Nuclear Magnetic Resonance (NMR), X-ray crystallography, and computational analyses. chemrxiv.orgresearchgate.net

FeatureDescriptionSource
Design Principle Bottom-up design using conformationally constrained building blocks. nih.gov
Building Blocks N-methyl-L-alanine (L-NMA) and N-methyl-D-alanine (D-NMA). nih.govchemrxiv.org
Key Structural Trait The conformation of N-methyl-L/D-alanine is largely fixed due to restricted bond rotation. rsc.orgresearchgate.net
Advantage Allows for precise, sub-nanometer control over peptide shape with a small number of residues. researchgate.netrsc.org
Potential Applications De novo design of biofunctional molecules, including catalysts and drugs. chemrxiv.orgresearchgate.net

Introduction of Modified Physicochemical and Biological Properties via Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids (UAAs) into proteins is a revolutionary strategy for expanding their functional diversity beyond what is offered by the 20 canonical amino acids. rsc.org This approach allows for the introduction of novel chemical handles, biophysical probes, and modified backbones to engineer proteins with enhanced stability, altered catalytic activity, or new binding specificities. rsc.orgacs.org N-alkylated-α-amino acids, such as this compound, are valuable building blocks in this context. rsc.org

While the incorporation of UAAs with modified side chains has become relatively widespread, the ribosomal incorporation of N-methylated amino acids presents specific challenges. plos.org Studies have shown that while chemically generated N-methyl aminoacyl-tRNAs can be used to produce methylated peptides with reasonable efficiency, the enzymatic loading by aminoacyl-tRNA synthetases is often poor for most N-methylated amino acids. plos.org This suggests that the primary obstacle is at the level of tRNA aminoacylation rather than the ribosomal translation step itself. plos.org Overcoming this may require the specific engineering of synthetases to efficiently recognize and activate N-methylated substrates. plos.org The successful incorporation of these UAAs can yield proteins with unique properties, as N-terminal methylation is known to regulate protein-protein and protein-DNA interactions. nih.gov

UAA Incorporation MethodDescriptionKey ConsiderationsSource
Residue-Specific Incorporation An amino acid analog is incorporated in place of a natural amino acid throughout the proteome.Can impact multiple proteins; requires the analog to be accepted by the endogenous translational machinery. acs.org
Site-Specific Incorporation (Genetic Code Expansion) An engineered, orthogonal synthetase/tRNA pair is used to incorporate a UAA at a specific codon (e.g., an amber stop codon).Allows for precise labeling at a single or multiple defined sites; requires an orthogonal system that doesn't cross-react with endogenous components. mdpi.comnih.gov
Chemical Aminoacylation A UAA is chemically attached to a tRNA molecule in vitro, which is then used in a cell-free translation system.Bypasses the need for an engineered synthetase; generally applicable but more complex to implement. nih.govplos.org

Structural Characterization of N-Terminally Modified Proteins (e.g., Antifreeze Glycoproteins)

Antifreeze glycoproteins (AFGPs) are a fascinating class of biomolecules found in polar fish that allow them to survive in sub-zero water temperatures. osti.govd-nb.info These proteins function by inhibiting the growth of ice crystals. researchgate.net A typical AFGP consists of repeating tripeptide units of Ala-Ala-Thr, with a disaccharide attached to the threonine residue. d-nb.infomdpi.com

Research AspectMethod/FindingSignificanceSource
Protein Studied Antifreeze Glycoprotein (AFGP)A model system for studying protein-ice interactions and cryopreservation. osti.govresearchgate.net
Modification The N-terminal Alanine was replaced with ¹³C-labeled N,N-Dimethyl Alanine.Creates a specific spectroscopic probe for studying local N-terminal dynamics. osti.gov
Techniques Used Temperature-dependent NMR spectroscopy, Quantum chemical calculations.To characterize the structure and dynamics of the modified terminus under various conditions. osti.gov
Key Finding The dimethyl groups exhibit slow, restricted rotation. These dynamics are local to the N-terminus and do not alter the overall protein dynamics.Confirms that the modification serves as a non-perturbative local probe. osti.gov

Biological Activity and Pharmacological Potential of N,n Dimethyl L Alanine Derivatives

Biological Activity Profiling of Conjugates and Derivatives

Conjugation with Natural Compounds for Enhanced Pharmacokinetic and Pharmacological Properties

The conjugation of N,N-Dimethyl-L-Alanine with natural compounds is a strategy employed to enhance the pharmacokinetic and pharmacological properties of parent molecules. This approach leverages the structural characteristics of the amino acid derivative to potentially improve factors like solubility, stability, and targeted delivery. For instance, in the development of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy, the linker and payload components are critical for efficacy. nih.gov While this compound itself is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation, its derivatives can be utilized in the synthesis of complex bioactive molecules. cymitquimica.com

The conjugation process often involves creating a stable bond between the this compound moiety and a natural product or a monoclonal antibody. nih.govmdpi.com The resulting conjugate may exhibit improved properties such as increased water solubility, which is a significant advantage for drug development. mdpi.com For example, the conjugation of amino acids to the natural product quercetin (B1663063) has been shown to dramatically increase its water solubility. mdpi.com

Furthermore, the specific type of amino acid derivative used in a conjugate can influence its biological activity. In the context of ADCs, the linker, which can be derived from amino acids, plays a crucial role in the stability and release of the cytotoxic payload. nih.gov The design of these linkers is a key area of research, with the goal of creating ADCs that are stable in circulation but release the drug upon reaching the target tumor cells. nih.gov

Investigation of Antiproliferative Activities of Methyl Alanine (B10760859) Derivatives

Derivatives of methyl alanine have been investigated for their potential antiproliferative activities against various cancer cell lines. Research has shown that the introduction of an alanine methyl ester chain into certain molecular scaffolds can enhance cytotoxic effects. mdpi.com For example, in a series of synthesized glycyrrhetinic acid derivatives, the compound featuring an alanine methyl ester was found to be significantly more potent than the parent compound and other derivatives against several human cancer cell lines. mdpi.com

The antiproliferative activity of these derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com Studies have demonstrated that the most active compounds can arrest the cell cycle in a specific phase, such as the S phase, and trigger the apoptotic cascade. mdpi.com

The type of amino acid moiety has been shown to be a critical determinant of antiproliferative potency. For instance, derivatives containing an alanine methyl ester were more active than those with a glycine (B1666218) methyl ester. mdpi.com This suggests that the methyl group of the alanine derivative plays a role in its interaction with biological targets. Further modifications, such as the removal of a keto group from another part of the molecule, can also contribute to enhanced cytotoxicity. mdpi.com

Table 1: Antiproliferative Activities of Alanine Methyl Ester Derivatives This table is interactive. You can sort and filter the data.

Compound Target Cell Line IC50 (µM) Fold Increase in Potency vs. Parent Compound
Glycyrrhetinic Acid (GA) Jurkat >100 -
Derivative with Alanine Methyl Ester Jurkat 6.1 17-fold
Cisplatin (Control) A549 10.3 N/A
Cisplatin (Control) HT-29 12.1 N/A

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data derived from a study on glycyrrhetinic acid derivatives. mdpi.com

Modulation of Cellular Processes (e.g., Nitric Oxide Production by Related Compounds)

N,N-Dimethyl amino acids, a class of compounds to which this compound belongs, are found in various natural products that exhibit a range of biological activities. biomolther.orgnih.gov One such activity is the modulation of cellular processes, including the production of nitric oxide (NO). biomolther.orgnih.gov For example, Sanjoinine A, a cyclopeptide alkaloid containing an N,N-dimethyl phenylalanine moiety, has been shown to increase the production of nitric oxide in lipopolysaccharide-activated RAW 264.7 cells. biomolther.orgnih.gov

Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes, including immune responses and neurotransmission. The ability of compounds containing N,N-dimethyl amino acid residues to influence NO production suggests their potential to modulate these pathways.

It is important to note that the biological effects of these compounds are often dependent on their specific chemical structures. The presence of the N,N-dimethylamino group can significantly alter the properties of the amino acid and the larger molecule it is part of, potentially influencing its interaction with enzymes and receptors involved in cellular signaling cascades. smolecule.com While direct studies on this compound's effect on nitric oxide production are not extensively detailed in the provided context, the activity of related compounds highlights a potential area for future investigation.

Mechanisms of Action in Bioactive Analogs

Structural Basis for Bioactivity of N,N-Dimethyl Amino Acid Containing Peptides

The incorporation of N,N-dimethyl amino acids into peptides can significantly influence their conformation and, consequently, their biological activity. mdpi.com The N-methylation of amino acid residues within a peptide sequence eliminates the potential for the formation of hydrogen bonds at the amide nitrogen, which can destabilize or alter the peptide's secondary structure. mdpi.com This structural modification can have a profound impact on the peptide's ability to interact with its biological target.

Circular dichroism (CD) spectroscopy is a technique used to study the secondary structure of peptides. Studies on peptides containing N-methylated amino acids have shown that these modifications can lead to significant conformational changes, such as a reduction in helical structure and an increase in beta and turn structures. mdpi.com These structural alterations are directly linked to the observed changes in biological activity.

Furthermore, the position of the N-methylated amino acid within the peptide sequence is crucial. N-methylation at different positions can have varying effects on the peptide's antimicrobial potency, indicating that the structural context of the modification is a key determinant of its biological impact. mdpi.com

Impact on Protein Folding and Cellular Toxicity (from BMAA studies)

Studies on β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid structurally related to this compound, have provided insights into the potential mechanisms of cellular toxicity related to amino acid analogs. A primary mechanism of BMAA toxicity is its misincorporation into proteins in place of proteinogenic amino acids like L-serine and L-alanine. frontiersin.orgresearchgate.net This misincorporation can lead to improper protein folding and the formation of protein aggregates, which are characteristic features of several neurodegenerative diseases. researchgate.netplos.org

The incorporation of BMAA into newly synthesized cellular proteins has been shown to contribute significantly to cellular toxicity and can impair processes like autophagy, the cell's natural recycling system. frontiersin.org This impairment can lead to the accumulation of misfolded proteins, further exacerbating cellular stress. frontiersin.org The toxic effects of BMAA are not limited to neuronal cells and have also been observed in other cell types, suggesting a general mechanism of toxicity mediated by protein misfolding. frontiersin.org

The cellular stress caused by the accumulation of misfolded proteins can trigger apoptosis, or programmed cell death. plos.org This process is a key component of the chronic toxicity observed with low-dose, long-term exposure to BMAA. plos.org The gradual accumulation of proteins containing BMAA can lead to a cascade of events, including endoplasmic reticulum (ER) stress, which is closely linked to neurodegeneration. plos.org

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing N,N-Dimethyl-L-Alanine?

Methodological Answer:

  • Synthesis : The compound can be synthesized via esterification of L-alanine with dimethyl groups. For example, this compound methyl ester (C₆H₁₃NO₂) is prepared by reacting L-alanine with methanol and dimethylating agents, followed by purification via distillation or chromatography .
  • Characterization :
    • Thermal Analysis : Measure heat capacity (Cp) using calorimetry. For the methyl ester derivative, Cp(liquid) = 268.4 J/mol·K at 298.15 K .
    • Spectroscopy : Use NMR (¹H/¹³C) to confirm methyl group substitution and chiral integrity.
    • Chromatography : HPLC or GC-MS for purity assessment.

Q. How are thermodynamic properties of this compound determined experimentally?

Methodological Answer:

  • Calorimetry : Utilize differential scanning calorimetry (DSC) to measure enthalpy changes and phase transitions. For derivatives like this compound methyl ester, Cp values are validated against NIST-standardized datasets .
  • Gas-Phase Ionization : Determine ionization energies using mass spectrometry coupled with electron impact methods. Reference NIST thermochemical databases for validation .

Q. What role does this compound play in peptide synthesis?

Methodological Answer:

  • Building Block : Its methyl/ethyl esters act as protected intermediates in solid-phase peptide synthesis (SPPS). For example, ethyl esters (C₈H₁₆N₂O₂) stabilize the amino group during coupling reactions .
  • Chiral Control : The L-configuration ensures stereochemical fidelity in peptide chains, critical for bioactive molecule design .

Advanced Research Questions

Q. What computational methods are employed to model this compound's conformational dynamics?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level to predict vibrational frequencies and electronic properties .
  • Molecular Dynamics (MD) : Simulate solvation effects using explicit water models (e.g., TIP3P) to study hydrogen-bonding interactions and free energy landscapes .
  • Enhanced Sampling : Apply metadynamics or variationally enhanced sampling (VES) to explore rare conformational transitions in aqueous environments .

Q. How can contradictions in reported thermodynamic data for this compound derivatives be resolved?

Methodological Answer:

  • Data Cross-Validation : Compare experimental Cp values (e.g., 268.4 J/mol·K for the methyl ester ) with computational predictions (DFT-derived thermochemistry).
  • Error Analysis : Assess instrumental precision (e.g., calorimeter calibration) and sample purity (via chromatography).
  • Literature Synthesis : Reconcile discrepancies using multi-laboratory reproducibility studies, as seen in NIST-certified datasets .

Q. What advanced techniques are used for chiral analysis of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) in HPLC to resolve enantiomers.
  • Vibrational Circular Dichroism (VCD) : Probe chiral centers via IR-based asymmetry measurements, validated against DFT-simulated spectra .
  • X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for derivatives like ethyl esters .

Q. How is this compound applied in studying amino acid transport mechanisms?

Methodological Answer:

  • Competitive Inhibition : Use radiolabeled this compound to investigate trans-stimulation kinetics in membrane transporters .
  • Mutagenesis Studies : Compare uptake rates in wild-type vs. transporter-deficient cell lines to identify binding residues.
  • Isotope Tracing : Track ¹³C-labeled derivatives via LC-MS to map metabolic pathways in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.